molecular formula C6H14N2O3P+ B14206730 1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium CAS No. 627543-93-5

1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium

Cat. No.: B14206730
CAS No.: 627543-93-5
M. Wt: 193.16 g/mol
InChI Key: UGOWBDOJQBDRBT-UHFFFAOYSA-O
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Description

1,4-Diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium is a compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with the dihydroxy(oxo)phosphanium group. This compound is known for its strong basicity and nucleophilicity, making it a valuable reagent and catalyst in various organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazabicyclo[2.2.2]octane can be synthesized through the cyclization of 4-cyano-2-amino-1-butene with ammonia . The reaction typically involves the use of a solvent such as tetrahydrofuran and proceeds under mild conditions. The dihydroxy(oxo)phosphanium group can be introduced through subsequent reactions involving phosphorus oxychloride and water .

Industrial Production Methods

Industrial production of 1,4-diazabicyclo[2.2.2]octane often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions include various phosphorus-containing compounds, such as phosphates, phosphonates, and phosphines. These products are valuable intermediates in organic synthesis and industrial applications .

Mechanism of Action

The mechanism of action of 1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium involves its strong basicity and nucleophilicity. The compound can act as a nucleophilic catalyst, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. It can also form stable complexes with metal ions, enhancing its catalytic activity in various reactions . The molecular targets and pathways involved include the activation of electrophilic substrates and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium is unique due to its combination of strong basicity, nucleophilicity, and the presence of the dihydroxy(oxo)phosphanium group. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis .

Properties

CAS No.

627543-93-5

Molecular Formula

C6H14N2O3P+

Molecular Weight

193.16 g/mol

IUPAC Name

1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium

InChI

InChI=1S/C6H12N2.HO3P/c1-2-8-5-3-7(1)4-6-8;1-4(2)3/h1-6H2;(H-,1,2,3)/p+1

InChI Key

UGOWBDOJQBDRBT-UHFFFAOYSA-O

Canonical SMILES

C1CN2CCN1CC2.O[P+](=O)O

Origin of Product

United States

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